1-Methyl-4-(pyrrolidin-3-yl)piperazine

Description

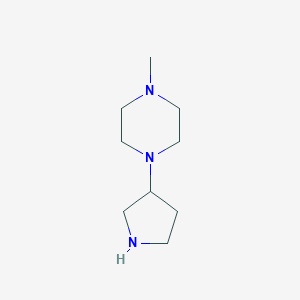

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-pyrrolidin-3-ylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3/c1-11-4-6-12(7-5-11)9-2-3-10-8-9/h9-10H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNMGRFCMUWUNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562384 |

Source

|

| Record name | 1-Methyl-4-(pyrrolidin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202991-92-2 |

Source

|

| Record name | 1-Methyl-4-(pyrrolidin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(pyrrolidin-3-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is a chiral heterocyclic compound of significant interest in medicinal chemistry due to its presence as a key structural motif in a variety of pharmacologically active agents. This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to this valuable building block, along with a detailed multi-technique approach for its structural and chiral characterization. The synthesis leverages a strategic reductive amination of a protected chiral pyrrolidinone with 1-methylpiperazine, followed by deprotection. Characterization is addressed through a suite of analytical methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC), ensuring the unambiguous determination of its structure, purity, and enantiomeric integrity. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel therapeutics incorporating this privileged scaffold.

Introduction: The Significance of the Pyrrolidinyl-Piperazine Moiety

The pyrrolidinyl-piperazine scaffold is a cornerstone in modern drug discovery, prized for its ability to impart favorable physicochemical properties and engage in crucial interactions with biological targets. The inherent chirality of (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine adds a layer of complexity and specificity, as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. The distinct spatial arrangement of the pyrrolidine and piperazine rings allows for versatile substitution patterns, enabling the fine-tuning of a molecule's activity and selectivity. This guide elucidates a practical and efficient pathway to access the enantiomerically pure (R)-isomer, a critical starting material for the development of novel therapeutics.

Stereoselective Synthesis

The paramount challenge in the synthesis of (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine lies in the establishment and retention of the desired stereochemistry at the C3 position of the pyrrolidine ring. The synthetic strategy detailed herein addresses this challenge through the use of a commercially available chiral starting material and a carefully controlled reaction sequence. The key transformation is a reductive amination, a robust and widely utilized method for the formation of carbon-nitrogen bonds.

Synthetic Strategy: A Two-Step Approach

The proposed synthesis follows a logical and efficient two-step pathway, commencing with the reductive amination of a chiral, N-protected 3-pyrrolidinone with 1-methylpiperazine. The N-protecting group serves the dual purpose of preventing unwanted side reactions and influencing the stereochemical outcome of the reduction. The final step involves the removal of this protecting group to yield the target compound.

An In-depth Technical Guide to the Putative Mechanism of Action of 1-Methyl-4-(pyrrolidin-3-yl)piperazine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the anticipated mechanism of action for the novel compound 1-Methyl-4-(pyrrolidin-3-yl)piperazine. In the absence of definitive, publicly available pharmacological data for this specific molecule, this document synthesizes established structure-activity relationships (SAR) from closely related chemical entities to postulate a high-probability molecular target and subsequent signaling cascade. We present a hypothesized mechanism centered on the modulation of central nervous system (CNS) monoamine receptors, a common trait for compounds bearing the N-methylpiperazine and pyrrolidine scaffolds. Furthermore, this guide provides detailed, field-proven experimental protocols to rigorously test this hypothesis, offering a self-validating framework for researchers investigating this and similar compounds.

Introduction: Deconstructing the Molecule to Predict Function

The chemical structure of this compound integrates two key pharmacophores known to confer activity at CNS receptors: the piperazine ring and the pyrrolidine moiety. The piperazine nucleus is a ubiquitous feature in a vast array of centrally acting agents, including antipsychotics, antidepressants, and anxiolytics, primarily due to its ability to interact with monoamine neurotransmitter systems.[1] The inclusion of a pyrrolidine ring, a saturated five-membered nitrogen heterocycle, further refines the spatial and electronic properties of the molecule, contributing to target selectivity and potency.[2]

Based on a comprehensive analysis of existing literature for analogous structures, we hypothesize that this compound functions as a modulator of serotonergic and/or dopaminergic receptors. Many piperazine derivatives exhibit significant central pharmacological activity by engaging these pathways.[1] This guide will, therefore, focus on this putative mechanism.

Postulated Primary Mechanism of Action: Serotonin 5-HT1A Receptor Agonism

The most probable primary mechanism of action for this compound is agonism at the serotonin 1A (5-HT1A) receptor. This hypothesis is built upon the well-documented activity of numerous N-substituted piperazine derivatives that show high affinity and selectivity for this receptor subtype.

Causality Behind the Hypothesis:

-

The Piperazine Moiety: The piperazine scaffold is a privileged structure for 5-HT1A receptor ligands. The nitrogen atoms of the piperazine ring are crucial for forming key interactions within the receptor's binding pocket.

-

Structural Analogs: Compounds with similar core structures are potent 5-HT1A receptor agonists. This suggests a conserved binding mode that this compound is likely to share.

Downstream Signaling Pathway

As a G-protein coupled receptor (GPCR), the 5-HT1A receptor primarily couples to inhibitory Gαi/o proteins. Agonist binding by this compound is predicted to initiate the following intracellular cascade:

-

G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαi subunit.

-

Dissociation: The Gαi-GTP subunit dissociates from the Gβγ dimer.

-

Effector Modulation:

-

Inhibition of Adenylyl Cyclase: The Gαi-GTP subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of GIRK Channels: The Gβγ dimer binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and neuronal hyperpolarization. This hyperpolarization leads to an inhibitory postsynaptic potential (IPSP), reducing neuronal excitability.

-

This signaling cascade is the foundation of the 5-HT1A receptor's role in modulating mood and anxiety, making its agonists valuable targets for therapeutic development.

Visualization of the Postulated Signaling Pathway

Caption: Postulated signaling cascade of this compound at the 5-HT1A receptor.

Potential Secondary Mechanisms and Off-Target Activities

While 5-HT1A agonism is the most probable primary mechanism, the structural motifs of this compound suggest potential interactions with other receptors, which must be investigated to build a complete pharmacological profile.

-

Dopamine Receptors (D2/D3): The piperazine ring is also a common feature in dopamine receptor antagonists. It is plausible that this compound may exhibit some affinity for D2 or D3 receptors, which could contribute to a more complex overall effect on the CNS.

-

Sigma Receptors (σ1, σ2): Certain piperidine and piperazine-based compounds have shown high affinity for sigma receptors, which are involved in a wide range of cellular functions.[3]

-

Adrenergic Receptors (α1, α2): Some piperazine derivatives have been found to act as antagonists at α-adrenoceptors.[4]

Experimental Protocols for Mechanism Validation

To transition from a putative to a confirmed mechanism of action, a systematic and multi-tiered experimental approach is required. The following protocols are designed to be a self-validating system, where each stage of experimentation builds upon the last.

Tier 1: In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for its predicted primary and secondary targets.

Methodology: Radioligand Displacement Assays

-

Preparation of Cell Membranes:

-

Culture cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells expressing 5-HT1A, D2, σ1 receptors).

-

Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Binding Assay Protocol (96-well plate format):

-

To each well, add:

-

50 µL of assay buffer.

-

50 µL of a known concentration of the appropriate radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A).

-

50 µL of varying concentrations of this compound (the "competitor").

-

50 µL of the cell membrane preparation.

-

-

For determining non-specific binding, a high concentration of a known, non-labeled ligand is used in place of the test compound.

-

Incubate the plates at a specified temperature for a set duration to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

| Target Receptor | Recommended Radioligand | Cell Line |

| 5-HT1A | [3H]8-OH-DPAT | HEK293-h5-HT1A |

| Dopamine D2 | [3H]Spiperone | CHO-K1-hD2 |

| Sigma-1 (σ1) | -Pentazocine | HEK293-hσ1 |

| Sigma-2 (σ2) | [3H]DTG | - |

| Adrenergic α1 | [3H]Prazosin | HEK293-hα1A |

| Adrenergic α2 | [3H]Rauwolscine | HEK293-hα2A |

Visualization of the Binding Assay Workflow

Caption: Experimental workflow for in vitro radioligand binding assays.

Tier 2: In Vitro Functional Assays

Objective: To determine the functional activity (i.e., agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of the compound at the identified high-affinity targets.

Methodology: cAMP Assay (for Gαi/o-coupled receptors like 5-HT1A)

-

Cell Preparation:

-

Use a cell line expressing the receptor of interest (e.g., CHO-K1 cells stably expressing human 5-HT1A).

-

Plate the cells in a 96-well plate and grow to near confluency.

-

-

Assay Protocol:

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Immediately add varying concentrations of this compound.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of the test compound.

-

For an agonist, the curve will show a dose-dependent decrease in cAMP levels. The EC50 is the concentration that produces 50% of the maximal inhibition.

-

To test for antagonist activity, perform the assay in the presence of a known agonist and observe if the test compound shifts the agonist's dose-response curve to the right.

-

Conclusion and Future Directions

This guide posits that this compound is a putative 5-HT1A receptor agonist. This hypothesis is firmly grounded in the extensive literature on the pharmacological activities of its core piperazine and pyrrolidine scaffolds. The provided experimental workflows offer a clear and robust path for the definitive characterization of this compound's mechanism of action.

Successful validation of 5-HT1A agonism would warrant further investigation into its in vivo effects in animal models of anxiety and depression. A comprehensive understanding of its full receptor-binding profile will be crucial for predicting its therapeutic potential and potential side effects. The synthesis and characterization of analogs will also be invaluable for elucidating the detailed structure-activity relationships of this chemical series.

References

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-613. [Link][1]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6664. [Link][2]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1509-1520. [Link][3]

-

Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Acta Diabetologica, 55(4), 365-374. [Link][4]

-

Piperazine, 1-methyl-4-(3-pyrrolidinyl)-, (R)-(9CI) - PubChem. National Center for Biotechnology Information. [Link]

-

Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)- 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89696) as highly potent kappa-receptor agonists: stereoselective synthesis, opioid-receptor affinity, receptor selectivity, and functional studies. Journal of Medicinal Chemistry, 44(17), 2814-26. [Link]

-

Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione. European Journal of Medicinal Chemistry, 44(5), 2224-33. [Link]

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 1-Methyl-4-(pyrrolidin-3-yl)piperazine and its derivatives

An In-depth Technical Guide to the Biological Activity of 1-Methyl-4-(pyrrolidin-3-yl)piperazine and Its Derivatives

Executive Summary

The this compound scaffold is a privileged structural motif in modern medicinal chemistry, particularly in the development of central nervous system (CNS) active agents. Its unique three-dimensional structure allows for precise interactions with multiple receptor systems, most notably dopaminergic and serotonergic G-protein coupled receptors (GPCRs). This guide provides a comprehensive overview of the core biological activities of this scaffold, explores the structure-activity relationships (SAR) of its key derivatives, and details the essential experimental protocols for their evaluation. We delve into the mechanistic underpinnings of its action, offering field-proven insights for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for psychiatric and neurological disorders.

The this compound Scaffold: A Foundation for CNS Drug Discovery

Core Chemical Features and Pharmacological Significance

The this compound molecule is characterized by a central piperazine ring linking a methyl group at the N1 position and a pyrrolidine ring at the N4 position. This arrangement contains three key nitrogen atoms, two of which (the N1 of piperazine and the pyrrolidine nitrogen) are typically basic and protonated at physiological pH. These protonated amines are critical for forming salt-bridge interactions with acidic residues (e.g., aspartate) within the binding pockets of aminergic GPCRs. The stereochemistry of the pyrrolidine ring attachment at the C3 position introduces a chiral center, which is often crucial for selective receptor engagement.

Therapeutic Relevance: A Precursor to Multi-Target Ligands

This scaffold serves as a foundational element for a range of compounds investigated for antipsychotic, antidepressant, and cognitive-enhancing properties. Its ability to be readily functionalized allows medicinal chemists to fine-tune the affinity and efficacy of its derivatives for specific receptor subtypes, leading to compounds with tailored pharmacological profiles. A notable example of a drug class built upon similar pharmacophores is aripiprazole and its analogues, which exhibit complex "polypharmacology" by acting on multiple dopamine and serotonin receptors simultaneously to achieve their therapeutic effects.

Primary Biological Target Engagement: Dopamine and Serotonin Receptor Systems

The principal biological activity of this scaffold and its derivatives stems from their interaction with dopamine (D₂, D₃, D₄) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) receptors. The nature of this interaction can range from full agonism to partial agonism and antagonism, depending on the specific substitutions on the core structure.

Mechanism of Action at Dopamine D₂ Receptors

Many derivatives act as potent ligands for the dopamine D₂ receptor, a key target for antipsychotic drugs. Typically, these compounds act as partial agonists or antagonists. Partial agonism at D₂ receptors is a highly sought-after mechanism for treating schizophrenia, as it can stabilize dopaminergic neurotransmission—reducing it in hyperdopaminergic states (like the mesolimbic pathway) and enhancing it in hypodopaminergic states (like the mesocortical pathway).

This interaction triggers the canonical Gαi/o signaling cascade. Upon ligand binding, the receptor undergoes a conformational change, leading to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Dopamine D₂ receptor Gαi-coupled signaling pathway.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of compounds based on the this compound scaffold can be systematically modified. The following table summarizes key SAR trends observed in published literature. The specific data points are illustrative examples derived from various sources studying similar pharmacophores.

| Derivative Modification | Target Example | Effect on Biological Activity | Illustrative Kᵢ (nM) |

| Parent Scaffold | D₂ Receptor | Moderate Affinity | ~50-100 nM |

| (R)-enantiomer of Pyrrolidine | D₂ Receptor | Often shows higher affinity than the (S)-enantiomer or racemate. | ~10-30 nM |

| N-alkylation of Pyrrolidine | 5-HT₁ₐ Receptor | Small alkyl groups (e.g., ethyl) can increase affinity. | ~5-15 nM |

| Substitution on Piperazine N1 | D₄ Receptor | Replacing methyl with larger groups (e.g., ethyl, propyl) can decrease affinity. | >150 nM |

| Aromatic bioisostere for Piperazine | Multiple | Replacing the N1-methylpiperazine with a different heterocyclic group can drastically alter the selectivity profile. | Varies Widely |

Expert Insight: The preference for the (R)-enantiomer often relates to a more favorable orientation within the chiral binding pocket of the receptor, allowing for optimal hydrophobic and hydrogen-bonding interactions. This stereoselectivity is a critical consideration in lead optimization to maximize potency and minimize off-target effects.

Essential Methodologies for Biological Evaluation

A robust assessment of novel derivatives requires a multi-tiered approach, progressing from initial binding affinity to functional activity and finally to in vivo efficacy.

Experimental Workflow for Compound Characterization

The logical progression of experiments is designed to build a comprehensive pharmacological profile efficiently. The workflow begins with high-throughput in vitro assays to establish receptor binding and functional potency, followed by more complex cellular and in vivo models for promising candidates.

Caption: Tiered experimental workflow for CNS drug discovery.

Protocol: In Vitro Radioligand Binding Assay

This protocol determines the affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To quantify the binding affinity of a novel derivative for the human dopamine D₂ receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human D₂ receptor.

-

Radioligand: [³H]Spiperone (a high-affinity D₂ antagonist).

-

Non-specific binding control: Haloperidol (10 µM).

-

Test compounds (serial dilutions).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation vials and cocktail.

-

Glass fiber filters (GF/B).

-

Cell harvester.

Step-by-Step Methodology:

-

Preparation: Prepare serial dilutions of the test compound in assay buffer. The final concentration should span a range from 10⁻¹¹ M to 10⁻⁵ M.

-

Assay Setup: In a 96-well plate, combine 50 µL of radioligand ([³H]Spiperone at a final concentration of ~0.2 nM), 50 µL of test compound dilution (or buffer for total binding, or haloperidol for non-specific binding), and 100 µL of cell membrane suspension (final protein concentration ~10-20 µ g/well ).

-

Incubation: Incubate the plate at room temperature (~25°C) for 90 minutes to allow the binding to reach equilibrium.

-

Causality Insight: Incubation time is determined by the association and dissociation rates of the radioligand. 90 minutes is typically sufficient for [³H]Spiperone to reach a steady state.

-

-

Termination & Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Washing: Immediately wash the filters three times with 3 mL of ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Self-Validation: The rapid, cold wash is critical. It must be fast enough to prevent significant dissociation of the specifically bound ligand while being thorough enough to remove unbound ligand, thereby ensuring a low signal-to-noise ratio.

-

-

Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding (DPM from haloperidol wells) from total binding (DPM from buffer wells). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its equilibrium dissociation constant.

Future Directions and Therapeutic Outlook

The this compound scaffold remains a highly valuable starting point for the development of next-generation CNS therapeutics. Future research will likely focus on:

-

Receptor Subtype Selectivity: Designing derivatives with high selectivity for specific dopamine (e.g., D₃) or serotonin (e.g., 5-HT₇) receptor subtypes to achieve more targeted therapeutic effects with fewer side effects.

-

Allosteric Modulation: Exploring derivatives that act as positive or negative allosteric modulators (PAMs/NAMs) rather than direct agonists or antagonists, offering a more nuanced way to control receptor activity.

-

PET Ligand Development: Radiolabeling potent and selective derivatives to create novel Positron Emission Tomography (PET) ligands for in vivo imaging of receptor density and occupancy in the human brain.

Conclusion

The this compound core is a pharmacologically validated and versatile scaffold that continues to fuel innovation in CNS drug discovery. Its inherent ability to interact with key monoamine receptors provides a robust foundation for developing compounds with complex, multi-target pharmacological profiles. A systematic approach to SAR exploration, coupled with a rigorous and logically tiered experimental evaluation pipeline, is essential for unlocking the full therapeutic potential of its derivatives. By understanding the causal relationships between chemical structure, experimental design, and biological outcome, researchers can continue to refine this privileged scaffold to address the unmet medical needs of patients with severe psychiatric and neurological disorders.

References

-

Title: Principles of Radioligand Binding Assays Source: Bio-Rad Laboratories URL: [Link]

-

Title: Dopamine D2 Receptor Signaling Source: Sino Biological URL: [Link]

-

Title: Structure-Activity Relationship (SAR) Studies Source: Creative Med-Molecules URL: [Link]

-

Title: Aripiprazole, A Novel Antipsychotic Source: Medscape URL: [Link]

An In-Depth Technical Guide to the In Vitro Evaluation of Novel Piperazine Derivatives

Introduction: The Privileged Piperazine Scaffold in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a cornerstone in medicinal chemistry and drug development.[1] Its prevalence is not coincidental; the piperazine moiety imparts a unique combination of structural and physicochemical properties that are highly advantageous for therapeutic agents. These properties, including high polarity, structural rigidity, and the capacity for hydrogen bond formation, often lead to favorable pharmacokinetic profiles, such as enhanced aqueous solubility and oral bioavailability.[1][2] This versatile scaffold is a key component in numerous clinically successful drugs, demonstrating a wide range of biological activities including anticancer, antimicrobial, and antipsychotic effects.[1][3][4]

This guide provides a comprehensive framework for the in vitro evaluation of novel piperazine derivatives, designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and logical approach to characterization. We will explore the critical assays required to build a comprehensive biological profile of a new chemical entity, from initial toxicity screening to target-specific mechanistic studies.

Section 1: Foundational Workflow for In Vitro Evaluation

A systematic and tiered approach is essential for the efficient evaluation of novel compounds. This prevents the expenditure of resources on compounds with unfavorable toxicity profiles and ensures that subsequent, more complex assays are performed on the most promising candidates. The following workflow represents a field-proven strategy for characterizing novel piperazine derivatives.

Caption: General workflow for the in vitro evaluation of novel piperazine derivatives.

Section 2: Preliminary Cytotoxicity Assessment

Before investigating specific therapeutic activities, it is imperative to determine the inherent cytotoxicity of a novel compound. This step identifies the concentration window where the compound does not cause general cell death, ensuring that any observed effects in subsequent assays are due to specific biological activity rather than non-specific toxicity. The MTT assay is a widely adopted, reliable colorimetric method for this purpose.[5][6]

Principle of the MTT Assay

The assay is based on the ability of mitochondrial reductase enzymes, present in metabolically active, viable cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The concentration of these crystals, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Detailed Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

-

Cell Seeding:

-

Culture a relevant cell line (e.g., a non-cancerous line like HEK293 for general toxicity, or specific cancer cell lines like MCF-7 if evaluating anticancer potential) to logarithmic growth phase.

-

Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells.[1]

-

Crucial Controls: Include a solvent control (medium with the highest concentration of DMSO used), a negative control (medium only), and a positive control (a known cytotoxic agent).

-

-

Incubation:

-

Incubate the plate for a duration relevant to the compound's expected mechanism (typically 24, 48, or 72 hours).

-

-

MTT Addition and Solubilization:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.

-

Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the solvent control.

-

Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[1]

-

Data Presentation

The cytotoxicity data for a series of novel piperazine derivatives should be summarized in a clear, comparative table.

| Compound ID | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| PZD-001 | HepG2 | 48 | 15.3 |

| PZD-002 | HepG2 | 48 | 8.8 |

| PZD-003 | HepG2 | 48 | > 100 |

| PZD-004 | HepG2 | 48 | 22.5 |

Section 3: Antimicrobial Activity Evaluation

Piperazine derivatives have shown significant promise as antimicrobial agents.[7][8][9] The primary in vitro assays to quantify this activity are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Principle of MIC and MBC

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The MBC is the lowest concentration that results in microbial death (typically a ≥99.9% reduction in the initial inoculum).

Detailed Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation:

-

Compound Dilution:

-

In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

-

Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

-

Inoculation:

-

Add 50 µL of the standardized microbial suspension to each well.[1]

-

Essential Controls: Include a positive control (microorganism in broth, no compound) to ensure growth and a negative control (broth only) to check for sterility.

-

-

Incubation:

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[1]

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration in which no visible growth is observed.

-

Data Presentation

Summarize the antimicrobial activity with MIC values.

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| PZD-001 | 8 | 32 | >64 |

| PZD-002 | 16 | 64 | >64 |

| PZD-003 | 4 | 8 | 16 |

| Ciprofloxacin | 1 | 0.5 | 1 |

Section 4: Target-Based Evaluation: Enzyme & Receptor Assays

For many drug discovery programs, piperazine derivatives are designed to interact with a specific molecular target, such as an enzyme or a receptor.[11][12] In vitro assays are fundamental to confirming this interaction and quantifying the compound's potency.

A. Enzyme Inhibition Assays

Causality: Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[13] They are critical in drug discovery for modulating pathological processes.[12] Understanding the mechanism of inhibition (e.g., competitive, non-competitive) is crucial for lead optimization.[14]

General Protocol:

-

Assay Setup: In a microplate well, combine a buffer, the purified target enzyme, any necessary co-factors, and the piperazine derivative at various concentrations.

-

Reaction Initiation: Add the enzyme's specific substrate to start the reaction.

-

Detection: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

B. Receptor Binding Assays

Causality: These assays measure the binding of a ligand to its receptor.[15] A common and powerful format is the competitive binding assay, which determines the affinity of a test compound (unlabeled) by measuring its ability to compete with a high-affinity labeled ligand (e.g., radiolabeled or fluorescently labeled) for binding to the receptor.[16][17]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. mdpi.com [mdpi.com]

- 4. apjhs.com [apjhs.com]

- 5. Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. ijcmas.com [ijcmas.com]

- 11. Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. blog.biobide.com [blog.biobide.com]

- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 1-Methyl-4-(pyrrolidin-3-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(pyrrolidin-3-yl)piperazine is a heterocyclic organic compound featuring a piperazine ring substituted with a methyl group and a pyrrolidine ring. Its chemical structure, comprised of two key pharmacophores, suggests its potential as a scaffold in medicinal chemistry and drug discovery. The presence of multiple basic nitrogen atoms indicates that this molecule's physicochemical properties, such as its ionization state (pKa), lipophilicity (logP), and aqueous solubility, will be critical determinants of its pharmacokinetic and pharmacodynamic behavior.

This technical guide provides an in-depth overview of the core physicochemical properties of this compound, including estimated values based on structurally related compounds due to the limited availability of direct experimental data in public literature. Furthermore, it details the standard experimental protocols for the determination of these key parameters, offering a practical framework for researchers.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 202991-92-2 (for the free base) | N/A |

| Molecular Formula | C₉H₁₉N₃ | N/A |

| Molecular Weight | 169.27 g/mol | N/A |

| Chemical Structure |  |

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound. It is crucial to note that these are not experimentally determined values for this specific molecule but are estimations derived from structurally similar compounds and computational predictions.

| Parameter | Estimated Value | Basis for Estimation and Commentary |

| pKa | pKa₁: ~9.5 - 10.0pKa₂: ~7.5 - 8.0pKa₃: ~4.5 - 5.0 | The molecule has three basic nitrogen atoms. The pyrrolidine nitrogen is a secondary amine, and its pKa is estimated to be the highest, likely in the range of 9.5-10.0, similar to other cyclic secondary amines. The N-methylpiperazine nitrogen is a tertiary amine, and its pKa is estimated to be slightly lower, around 7.5-8.0[1]. The second nitrogen in the piperazine ring is also a tertiary amine, but its basicity will be influenced by the adjacent pyrrolidine ring, likely resulting in the lowest pKa. |

| logP | ~0.3 - 0.8 | This is an estimated range based on the computationally predicted XLogP3 value of 0.2 for the isomeric compound 1-(1-Methyl-4-piperidinyl)piperazine[2]. The structural difference is minor, suggesting a similar but slightly higher lipophilicity for the target molecule. A low positive logP indicates a relatively hydrophilic character. |

| Aqueous Solubility | High | Due to the presence of three basic nitrogen atoms, this compound is expected to be protonated at physiological pH, forming salts that are readily soluble in water. The free base is likely to be more soluble in organic solvents. Quantitative experimental data is not available in the public domain. |

Experimental Determination of Physicochemical Properties

For definitive characterization, the following experimental protocols are recommended.

Determination of pKa by Potentiometric Titration

The ionization constant (pKa) is a critical parameter that governs the extent of a molecule's ionization at a given pH, which in turn influences its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for determining pKa values.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in deionized water or a suitable co-solvent if necessary.

-

Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a molecule with multiple pKas, multiple inflection points will be observed.

Causality Behind Experimental Choices: The use of a strong acid for titration ensures a complete reaction with the basic nitrogen atoms of the analyte. Continuous pH monitoring allows for the precise determination of the equivalence points, from which the pKa values can be accurately calculated.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method is a traditional and reliable technique for logP determination.

Methodology:

-

Preparation of Phases: Prepare a solution of this compound in n-octanol and a separate aqueous buffer solution (typically at a pH where the compound is in its neutral form, if possible).

-

Partitioning: Combine equal volumes of the n-octanol and aqueous phases in a separatory funnel.

-

Equilibration: Shake the funnel for a predetermined period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: Allow the phases to separate completely.

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the logP using the formula: logP = log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).

Trustworthiness of the Protocol: This method is self-validating as the sum of the compound recovered from both phases should equal the initial amount, confirming mass balance.

Determination of Aqueous Solubility by Turbidimetric Method

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The turbidimetric method is a high-throughput approach to estimate kinetic solubility.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform a serial dilution of the stock solution in the same organic solvent.

-

Addition to Aqueous Buffer: Add a small aliquot of each dilution to an aqueous buffer solution in a microplate.

-

Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

-

Solubility Determination: The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility of the compound.

Expertise in Interpretation: This method provides the kinetic solubility, which can differ from the thermodynamic (equilibrium) solubility. It is a valuable tool for early-stage drug discovery for ranking compounds.

Conclusion

References

-

PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. [Link]

- Google P

-

Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

-

PubChem. 1-Methylpyrrolidine. [Link]

- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

Semantic Scholar. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/0b9b3e3e8c9b4e4e9e4e9e4e9e4e9e4e9e4e9e4e]([Link]

-

PubChem. Piperazine amide derivative, preparation method therefor, and use thereof in medicine. [Link]

-

PrepChem. Synthesis of 1-methyl-4-(pyrrolidinocarbonyl)piperazine. [Link]

-

PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. [Link]

-

RIFM. propanoate, CAS Registry Number 319002-92-1. [Link]

- Google Patents. 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.

-

Ataman Kimya. N-METHYLPIPERAZINE. [Link]

-

PubChem. (4-Methyl-4-pyrrolidin-1-ylhexan-3-yl)hydrazine. [Link]

-

LobaChemie. N-METHYL PIPERAZINE For Synthesis. [Link]

-

PubChem. Piperazine, 1-methyl-4-(3-pyrrolidinyl)-, (R)-(9CI). [Link]

-

PubMed. RIFM fragrance ingredient safety assessment, isoamyl acetate, CAS Registry Number 123-92-2. [Link]

Sources

1-Methyl-4-(pyrrolidin-3-yl)piperazine structural analogs and their potential applications

An In-Depth Technical Guide to 1-Methyl-4-(pyrrolidin-3-yl)piperazine Structural Analogs and Their Potential Applications

Executive Summary

The confluence of privileged scaffolds in medicinal chemistry often yields molecular frameworks with exceptional therapeutic potential. The this compound core is a prime example, wedding the structural rigidity and synthetic versatility of the pyrrolidine ring with the favorable physicochemical properties and common bioactivity of the piperazine moiety.[1][2][3][4][5] This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering an in-depth exploration of this core structure. We will dissect synthetic strategies for analog generation, elucidate key structure-activity relationships (SAR) at critical central nervous system (CNS) targets, and map the potential therapeutic applications stemming from this pharmacological profile. This document is designed not as a rigid template, but as a foundational guide to empower innovative drug discovery efforts centered on this promising chemical scaffold.

Introduction: The Strategic Fusion of Pyrrolidine and Piperazine

The prevalence of nitrogen-containing heterocycles in FDA-approved drugs underscores their importance in molecular design.[3][6] The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional geometry that allows for a nuanced exploration of pharmacophore space, a feature increasingly sought after in modern drug discovery.[4][7] Its stereogenic centers provide opportunities for creating highly specific interactions with biological targets.[4]

Complementing this is the piperazine ring, the second most popular ring system in drug discovery, prized for its ability to confer aqueous solubility and provide two points for chemical modification, influencing both pharmacokinetic and pharmacodynamic properties.[8][9] Piperazine derivatives are integral to numerous CNS-active drugs, modulating key monoamine pathways involved in mood, cognition, and motor control.[10][11]

The this compound scaffold strategically combines these two pharmacophorically significant rings. This fusion creates a versatile platform for developing novel ligands, particularly for complex targets within the central nervous system. This guide aims to provide a detailed scientific overview of the design, synthesis, and potential applications of structural analogs derived from this core, offering insights into the causal relationships between chemical structure and biological function.

Synthetic Strategies for Analog Generation

The generation of a diverse chemical library around the this compound core is paramount for effective SAR exploration. The synthetic approaches are generally modular, allowing for targeted modifications at multiple positions on the scaffold.

Synthesis of the Core Scaffold

The most direct and widely applicable method for constructing the core scaffold is through reductive amination. This involves the condensation of a protected 3-pyrrolidinone derivative with 1-methylpiperazine to form an enamine or iminium ion intermediate, which is subsequently reduced in situ to yield the desired amine linkage.

Below is a general workflow for this synthetic approach:

Caption: General workflow for the synthesis of the core scaffold.

Strategies for Analog Derivatization

A systematic approach to derivatization is crucial for building a comprehensive SAR. Modifications can be targeted to three primary regions of the scaffold:

-

Pyrrolidine Nitrogen (N-H): The secondary amine of the pyrrolidine ring is a prime handle for introducing a wide array of substituents via N-alkylation or N-acylation. This position is critical for exploring interactions with the target protein and can significantly modulate potency, selectivity, and physicochemical properties.

-

Piperazine N-Methyl Group: Replacing the methyl group with larger alkyl chains, arylalkyl moieties, or other functional groups can profoundly impact receptor affinity and selectivity. This is a well-established strategy in the development of CNS drugs to fine-tune the pharmacological profile.[9][12]

-

Bioisosteric Replacement: To further optimize properties, either the pyrrolidine or piperazine ring can be replaced with a bioisostere.[1][13] For instance, the piperazine ring could be substituted with a homopiperazine or a constrained bicyclic diamine to alter the geometry and basicity of the molecule, potentially improving target engagement or reducing off-target effects.[3][8][14]

Experimental Protocol: Synthesis of 1-(1-Propylpyrrolidin-3-yl)-4-methylpiperazine

This protocol provides a representative example of a two-step synthesis involving reductive amination followed by N-alkylation of the pyrrolidine ring.

Step A: Synthesis of tert-butyl 3-(4-methylpiperazin-1-yl)pyrrolidine-1-carboxylate

-

Reagents & Equipment:

-

tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq)

-

1-Methylpiperazine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM)

-

Acetic Acid (catalytic amount)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

-

-

Procedure:

-

To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate in DCM, add 1-methylpiperazine followed by a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium triacetoxyborohydride portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

-

Step B: N-alkylation and Deprotection

-

Reagents & Equipment:

-

Product from Step A (1.0 eq)

-

1-Iodopropane (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

-

Procedure:

-

First, deprotect the Boc group by dissolving the product from Step A in DCM and adding an excess of TFA or 4M HCl in Dioxane. Stir for 2-4 hours. Remove the solvent and excess acid under vacuum to obtain the secondary amine salt.

-

Dissolve the resulting amine salt in ACN. Add K₂CO₃ and 1-iodopropane.

-

Heat the mixture to 60 °C and stir for 8-12 hours.

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the resulting crude product by column chromatography or preparative HPLC to obtain the final compound.

-

Pharmacological Profile and Structure-Activity Relationships (SAR)

Analogs of this compound are particularly promising as modulators of dopaminergic and serotonergic receptors, which are critical targets for treating a spectrum of CNS disorders.[11][15]

Key Biological Targets

-

Dopamine Receptors (D₂, D₃, D₄): The arylpiperazine motif is a classic pharmacophore for dopamine receptors.[16][17] D₂ receptor antagonism is a hallmark of antipsychotic drugs, while D₃ receptor selectivity is pursued for potentially treating addiction and depression with fewer side effects.[16][18]

-

Serotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇): These receptors are heavily implicated in mood and anxiety disorders.[15] 5-HT₁ₐ receptor agonism is a key mechanism for anxiolytic and antidepressant drugs.[19][20] 5-HT₇ receptor antagonism is also being explored as a novel antidepressant and cognitive-enhancing strategy.[19][21]

Caption: Logical relationship in SAR-driven drug discovery.

Structure-Activity Relationship Insights

The following table summarizes hypothetical binding data for a series of designed analogs to illustrate potential SAR trends. These trends are based on established principles in medicinal chemistry for related scaffolds.

| Compound ID | R¹ (on Pyrrolidine-N) | R² (on Piperazine-N) | D₂ Ki (nM) | D₃ Ki (nM) | 5-HT₁ₐ Ki (nM) | 5-HT₇ Ki (nM) |

| Core-1 | H | -CH₃ | 450 | 150 | 250 | 300 |

| Analog-A1 | -CH₂CH₂CH₃ | -CH₃ | 280 | 90 | 120 | 180 |

| Analog-A2 | -C(O)Ph | -CH₃ | >1000 | >1000 | 800 | 950 |

| Analog-B1 | H | -(CH₂)₃-Ph | 50 | 8 | 1.5 | 25 |

| Analog-B2 | H | -(CH₂)₃-(2-OMe-Ph) | 35 | 5 | 0.8 | 15 |

| Analog-C1 | -CH₂CH₂CH₃ | -(CH₂)₃-(2-OMe-Ph) | 25 | 3.5 | 1.1 | 12 |

Analysis of SAR Trends:

-

Pyrrolidine N-Substitution (R¹):

-

Small alkyl groups (Analog-A1 vs. Core-1) appear to be well-tolerated and may slightly enhance binding affinity across the board.

-

Bulky acyl groups (Analog-A2) are generally detrimental to activity at these monoamine receptors, likely due to steric hindrance.

-

-

Piperazine N-Substitution (R²):

-

Replacing the small methyl group with a long-chain arylalkyl group (e.g., phenylpropyl in Analog-B1) dramatically increases affinity, especially for 5-HT₁ₐ and D₃ receptors. This is a classic strategy for engaging these targets.[19][22]

-

Substitution on the terminal aryl ring (e.g., 2-methoxy in Analog-B2) further enhances potency, a common finding where ortho-methoxy groups can form favorable interactions with the receptor binding pocket.[20]

-

-

Synergistic Effects:

-

Combining optimal substitutions at both sites (Analog-C1) can lead to highly potent multi-target ligands, demonstrating a synergistic effect between the two modification points. Such a profile could be desirable for complex neuropsychiatric disorders.

-

Potential Therapeutic Applications

The pharmacological profiles of this compound analogs position them as strong candidates for treating a variety of CNS and neurological conditions.

Psychiatric Disorders

-

Schizophrenia and Psychosis: Analogs with potent D₂ antagonism, particularly when balanced with 5-HT₂ₐ antagonism (a common feature of arylpiperazines), are classic candidates for atypical antipsychotics. A multi-target profile involving D₃/5-HT₁ₐ/5-HT₇ receptors could lead to improved efficacy on negative and cognitive symptoms with a better side-effect profile.[10][11]

-

Depression and Anxiety: Compounds exhibiting high affinity and agonist activity at 5-HT₁ₐ receptors are prime candidates for anxiolytic and antidepressant therapies.[15][19] Dual 5-HT₁ₐ agonism and 5-HT₇ antagonism (as suggested by the profile of Analog-B2) is a particularly promising combination for treating depression and associated cognitive deficits.[19]

Neurological Disorders

-

Parkinson's Disease: Selective D₃ receptor antagonists or partial agonists have shown potential in treating Levodopa-induced dyskinesia (LID), a debilitating side effect of long-term Parkinson's therapy.[18] The high D₃ affinity seen in analogs like B2 and C1 suggests this could be a fruitful area of investigation.

-

Epilepsy: While a less direct link, various piperazine and pyrrolidine derivatives have been investigated for anticonvulsant properties.[23][24] Analogs could be screened in models like the maximal electroshock seizure (MES) test to explore this potential application.

Future Directions and Conclusion

The this compound scaffold represents a rich and underexplored platform for the discovery of novel CNS-active agents. The modular nature of its synthesis allows for extensive chemical diversification and fine-tuning of its pharmacological profile.

Future research should focus on:

-

Expanding Bioisosteric Replacements: Systematically replacing the core rings with scaffolds like spirocycles or constrained bicyclic systems to improve properties like metabolic stability and target selectivity.[8]

-

Elucidating Functional Activity: Moving beyond simple binding assays to characterize analogs as agonists, antagonists, partial agonists, or biased ligands, which is critical for predicting in vivo effects.

-

In Vivo Profiling: Advancing lead compounds with promising multi-target profiles into animal models of psychosis, depression, and Parkinson's disease to validate their therapeutic potential.

References

- Enamine. Piperazine Bioisosteres for Drug Design.

- Enamine. Synthesis of unique pyrrolidines for drug discovery.

- Doulcet, J. et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.

- Gogoi, D. et al.

- Enamine. Piperazine Bioisosteres for Drug Design.

- Sweeney, J. et al.

- Edmunds, A. J. et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.

- Li Petri, G. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Cambridge MedChem Consulting. (2024). Ring Bioisosteres.

- Edmunds, A. J. et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2.

- da Silva, G. L. et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools.

- Wang, Y. et al. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. PubMed Central.

- Ayurlog. (2024).

- da Silva, G. L. et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- Zafar, A. et al. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. World Journal of Pharmaceutical Research.

- Kumar, R. et al. (2024).

- ChemicalBook. (2023). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE.

- Google Patents. (2020). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- Dudek, M. et al. (2017). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. PubMed.

- Caliendo, G. et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. PubMed.

- Butini, S. et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders.

- Lee, S. H. et al. (2008). Preparation of piperazine derivatives as 5-HT7 receptor antagonists. PubMed.

- Alanís-García, E. et al. (2018). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine.

- Niso, M. et al. (2020). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central.

- Obniska, J. et al. (2005). Anticonvulsant properties of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione. PubMed.

- Obniska, J. et al. (2003). Synthesis and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)-methyl] derivatives of 3-aryl pyrrolidine-2,5-dione and 2-aza-spiro[4.4]nonane-1,3-dione. PubMed.

- Kumar, R. et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.

- Poyraz, S. et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.

- Matulenko, M. A. et al. (2004). Synthesis and functional activity of (2-aryl-1-piperazinyl)-N-(3-methylphenyl)acetamides: selective dopamine D4 receptor agonists. PubMed.

- Gnanasan, P. et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.

Sources

- 1. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]

- 2. enamine.net [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. RUA [rua.ua.es]

- 8. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. enamine.net [enamine.net]

- 14. researchgate.net [researchgate.net]

- 15. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 16. Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and functional activity of (2-aryl-1-piperazinyl)-N-(3-methylphenyl)acetamides: selective dopamine D4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Preparation of piperazine derivatives as 5-HT7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anticonvulsant properties of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)-methyl] derivatives of 3-aryl pyrrolidine-2,5-dione and 2-aza-spiro[4.4]nonane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Labyrinth: An In-depth Technical Guide to the Initial Toxicity Screening of Substituted Piperazine Compounds

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. However, this privileged structure is not without its liabilities. Early and comprehensive toxicity screening is paramount to de-risk drug development programs and ensure patient safety. This guide provides a detailed roadmap for the initial toxicity assessment of novel substituted piperazine compounds, moving beyond a mere checklist of assays to explain the scientific rationale behind a tiered and integrated screening strategy.

The Piperazine Paradox: Therapeutic Promise and Toxicological Peril

Substituted piperazines exhibit a broad spectrum of biological activities, largely due to their ability to interact with various receptors and enzymes in the central nervous system and periphery.[1][2] This versatility, however, is a double-edged sword. The same structural features that confer therapeutic efficacy can also lead to off-target effects and toxicity. Common toxicological concerns associated with piperazine derivatives include neurotoxicity, cardiotoxicity, and hepatotoxicity.[1][3][4] Therefore, a robust preclinical safety evaluation is not just a regulatory hurdle but a critical step in identifying viable drug candidates.[5][6][7]

A Phased Approach to Toxicity Screening: From High-Throughput to Mechanistic Insights

An effective initial toxicity screening strategy for substituted piperazine compounds follows a tiered approach, starting with broad, high-throughput in vitro assays to identify potential liabilities early and progressing to more complex and targeted investigations. This phased approach conserves resources and allows for data-driven decision-making throughout the drug discovery process.

Phase 1: Foundational In Vitro Cytotoxicity Assessment

The initial step is to assess the general cytotoxicity of the piperazine compounds. This provides a baseline understanding of their potential to cause cell death and helps in determining appropriate concentration ranges for subsequent, more specific assays.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.[8] A decrease in formazan production is indicative of reduced cell viability or proliferation.

-

Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[9][10][11] It is a reliable marker of cell lysis and necrosis.[9][12]

-

Neutral Red (NR) Uptake Assay: This method assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.[8]

Data Presentation: Foundational Cytotoxicity

The results of these assays are typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), representing the concentration of the compound that causes a 50% reduction in the measured parameter (e.g., cell viability).

| Assay | Principle | Endpoint | Interpretation |

| MTT | Mitochondrial dehydrogenase activity | Colorimetric (Formazan) | Decrease indicates reduced cell viability/proliferation |

| LDH | Membrane integrity | Colorimetric (Formazan) | Increase indicates cell lysis/necrosis |

| NR | Lysosomal integrity | Colorimetric | Decrease indicates reduced cell viability |

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the substituted piperazine compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Phase 2: Probing for Specific Organ-System Toxicities

Once a baseline cytotoxicity profile is established, the next phase focuses on investigating potential liabilities in key organ systems known to be affected by piperazine compounds.

A significant number of drugs have been withdrawn from the market due to cardiotoxicity, often linked to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[13][14][15] Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, which can trigger a life-threatening arrhythmia called Torsade de Pointes.[14][15] Given the known cardiac effects of some piperazines, the hERG assay is a critical early screen.[1]

Experimental Protocol: Automated Patch Clamp hERG Assay

This assay utilizes automated patch-clamp systems to measure the effect of compounds on the hERG current in cells stably expressing the hERG channel (e.g., HEK293 or CHO cells).[14][15]

-

Cell Preparation: Use cells stably transfected with the hERG gene.

-

Compound Application: Apply a range of concentrations of the test compound to the cells.

-

Electrophysiological Recording: Measure the hERG channel current before and after compound application using a specific voltage protocol.

-

Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC50 value.

Caption: A two-tiered in vitro genotoxicity testing strategy.

Interpreting the Data and Making Go/No-Go Decisions

The data generated from this initial toxicity screening panel must be interpreted in the context of the intended therapeutic use of the compound. A compound with a narrow therapeutic window (i.e., the toxic dose is close to the effective dose) may be acceptable for treating a life-threatening disease but not for a chronic condition.

Key Considerations for Interpretation:

-

Potency: How does the toxic concentration compare to the pharmacologically active concentration?

-

Nature of the Toxicity: Is the toxicity reversible? Is there a clear mechanism?

-

Structure-Toxicity Relationships: Can the toxic liability be engineered out of the molecule while retaining efficacy?

Conclusion: Building a Foundation of Safety

The initial toxicity screening of substituted piperazine compounds is a critical and multifaceted process. By employing a scientifically sound, tiered approach that combines general cytotoxicity assays with specific assessments for cardiotoxicity, hepatotoxicity, and genotoxicity, drug discovery teams can identify potential liabilities early, make informed decisions, and ultimately, develop safer and more effective medicines. This in-depth understanding of a compound's toxicological profile is not only a regulatory requirement but also a fundamental aspect of responsible drug development.

References

- CARTOX (hERG Toxicity Assay) - Greenstone Biosciences. (n.d.).

- hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.).

- Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 430–438.

- Application Notes and Protocols for In Vitro Testing of Piperazine Cytotoxicity - Benchchem. (n.d.).

- From Ames to micronucleus: bridging mutagenicity and clastogenicity - GenEvolutioN. (2025, November 26).

- hERG Safety Assay - Creative Bioarray. (n.d.).

- Genetic Toxicology • WuXi AppTec Lab Testing Division. (n.d.).

- Assessment of the three-test genetic toxicology battery for groundwater metabolites - NIH. (n.d.).

- Preclinical Toxicology - Molecular Diagnostic Services. (n.d.).

- Piperazine: Human health tier II assessment. (2019, March 8).

- Piperazine Derivatives as Dangerous Abused Compounds. (2019, December 16). ResearchGate.

- Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology Letters, 232(1), 185-195.

- Hepatotoxicity Assay, Human HepG2 Cells - Sigma-Aldrich. (n.d.).

- Preclinical Regulatory Requirements - Social Science Research Institute. (n.d.).

- In vitro models for liver toxicity testing - PMC - NIH. (n.d.).

- Guidance on a strategy for genotoxicity testing of chemicals - GOV.UK. (n.d.).

- High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants - PMC. (2019, January 24).

- FDA Toxicology Studies & Drug Approval Requirements - Auxochromofours. (2025, September 1).

- In Vitro Toxicity Screening of Fifty Complex Mixtures in HepG2 Cells - MDPI. (n.d.).

- LDH Cytotoxicity Assay - Creative Bioarray. (n.d.).

- Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC - NIH. (n.d.).

- LDH assay kit guide: Principles and applications - Abcam. (n.d.).

- Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds.

- LDH Cytotoxicity Assay FAQs - G-Biosciences. (2020, April 7).

- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1).

Sources

- 1. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mds-usa.com [mds-usa.com]

- 6. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 7. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]